molecular formula C18H21F2N3O2S B2574657 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034231-89-3

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B2574657
CAS RN: 2034231-89-3
M. Wt: 381.44
InChI Key: JOBNCFXQJOQWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H21F2N3O2S and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Biological Activities

Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have been extensively studied for their biological activities. The synthesis of new derivatives in this class often aims to explore their potential as lipoxygenase inhibitors, antimicrobial agents, antiepileptic drugs, and anticancer agents. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has demonstrated moderate activity against lipoxygenase enzymes, suggesting potential anti-inflammatory applications (Aziz‐ur‐Rehman et al., 2016).

Anticonvulsant and Antiepileptic Activities

Compounds incorporating the 1,3,4-oxadiazole ring have also been synthesized to meet structural prerequisites indispensable for anticonvulsant activity. Novel series of these compounds have been evaluated using various models, demonstrating the importance of the four binding sites pharmacophore model for anticonvulsant activity and establishing structure-activity relationships among test compounds (H. Rajak et al., 2013).

Antimicrobial and Anticancer Agents

The synthesis of novel bi-heterocycles as potent inhibitors of urease and as less cytotoxic agents highlights the potential of 1,3,4-oxadiazole derivatives in creating effective antimicrobial agents with low toxicity. These compounds have shown promising activity against urease, an enzyme associated with several infections, while also demonstrating low cytotoxicity in hemolysis studies, indicating their potential safety as therapeutic agents (M. Abbasi et al., 2020).

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2S/c19-18(20)9-6-13(7-10-18)17-22-16(25-23-17)12-21-15(24)8-11-26-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBNCFXQJOQWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

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